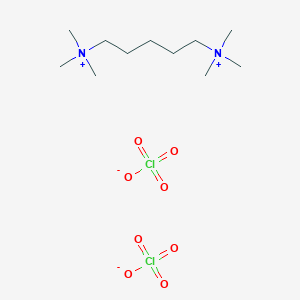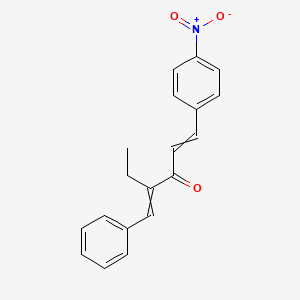
N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine is a heterocyclic amine compound characterized by a three-membered azirine ring This compound is notable for its high ring strain, which imparts significant reactivity, making it a valuable intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,N-dimethyl-N-phenylpropanamide.
Formation of Azirine Ring: The starting material is treated with phosgene, triethylamine, and sodium azide to form the azirine ring.
Final Product: The resulting intermediate is then reacted with boron trifluoride in tetrahydrofuran solution to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine undergoes various chemical reactions, including:
Ring Enlargement: Reaction with boron trifluoride leads to the formation of 2-amino-1,3,3-trimethyl-3H-indolium tetrafluoroborate.
Hydrolysis: Treatment with aqueous hydrochloric acid converts intermediates to 2,3-dihydro-1,3,3-trimethylindol-2-one.
Common Reagents and Conditions:
Boron trifluoride: Used in tetrahydrofuran solution for ring enlargement reactions.
Acetic anhydride and pyridine: Employed in subsequent reactions to form various indole derivatives.
Aqueous hydrochloric acid: Utilized for hydrolysis reactions.
Major Products:
- 2-amino-1,3,3-trimethyl-3H-indolium tetrafluoroborate
- 2,3-dihydro-1,3,3-trimethylindol-2-one
Wissenschaftliche Forschungsanwendungen
N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine has several scientific research applications:
- Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds, including indoles and pyrroles .
- Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development .
- Material Science: Explored for its reactivity and potential use in the development of novel materials with unique properties .
Wirkmechanismus
The mechanism of action of N,N,2-Trimethyl-2-phenyl-2H-aziren-3-amine involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical transformations, acting as a nucleophile, electrophile, or dienophile. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
64276-77-3 |
|---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
N,N,3-trimethyl-3-phenylazirin-2-amine |
InChI |
InChI=1S/C11H14N2/c1-11(10(12-11)13(2)3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
NMNJKCLSNPRCRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=N1)N(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)



![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)



![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)

-lambda~5~-phosphane](/img/structure/B14499581.png)

![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
